molecular formula C13H19NO2 B1306887 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol CAS No. 886-46-4

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Cat. No. B1306887
CAS RN: 886-46-4
M. Wt: 221.29 g/mol
InChI Key: BLKKQITUZVROHP-UHFFFAOYSA-N
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Description

The compound "1-Benzyl-3-(hydroxymethyl)piperidin-4-ol" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The compound is characterized by a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the third position of the piperidine ring.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, as described in one study, involves the introduction of a benzoyl group and subsequent modifications to enhance anti-acetylcholinesterase activity . Another study reports the synthesis of a Schiff base and its acetatopalladium(II) complex, which involves the formation of a pincer-like structure around the metal center . Additionally, a simple synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid has been reported, which includes steps such as N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined using X-ray crystallography, revealing its crystallization in the monoclinic system . Similarly, the molecular and crystal structures of related compounds, such as 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine, have been determined, providing insights into their three-dimensional conformations and intermolecular interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are often explored to synthesize new compounds with potential biological activities. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine as a catalyst leads to the formation of 4H-pyrano[3,2-c]pyridines and other complex molecules . Another study describes nucleophile-promoted alkyne-iminium ion cyclizations to synthesize (E)-1-benzyl-3-(1-iodoethylidene)piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the functional groups attached to the piperidine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the introduction of bulky moieties or specific substituents can significantly enhance the anti-acetylcholinesterase activity of these compounds, as well as their selectivity for acetylcholinesterase over butyrylcholinesterase . The physicochemical properties and spectroscopic features of the acetatopalladium(II) complex of a Schiff base piperidine derivative are consistent with its molecular structure, which is important for its catalytic applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis : The compound has been used in nucleophile-promoted alkyne-iminium ion cyclizations, contributing to the development of various intermediates and products in organic synthesis (Arnold et al., 2003).
  • Scale-Up Evaluation : An efficient, scalable synthesis method for a structurally similar compound, (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been explored, demonstrating its potential in large-scale production (Young et al., 2012).

Biological and Medicinal Research

  • Biological Characterization : A series of molecules based on a template similar to 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol were synthesized and characterized for their affinity towards dopamine, serotonin, and norepinephrine transporters, indicating their potential in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
  • Role in Developing Selective Estrogen Receptor Modulators (SERMs) : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on a pharmacophore model, were synthesized for evaluation against estrogen-responsive human breast cancer cells (Yadav et al., 2011).

Safety And Hazards

The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKQITUZVROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394987
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

CAS RN

886-46-4
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Soerensen, NM Khalifa, EB Pedersen - Synthesis, 1999 - thieme-connect.com
The synthesis of a new type of nucleoside analogue, aza-C-nucleosides, has been accomplished by the reaction of a number of hydroxylated piperidine and pyrrolidine derivatives with …
Number of citations: 16 www.thieme-connect.com
C Clerc, P Rüedi - Helvetica Chimica Acta, 2012 - Wiley Online Library
The title compounds, the P(3)‐axially and P(3)‐equatorially substituted cis‐ and trans‐configured 8‐benzyl‐3‐fluoro‐2,4‐dioxa‐8‐aza‐3‐phosphadecalin 3‐oxides (=8‐benzyl‐3‐fluoro…
Number of citations: 1 onlinelibrary.wiley.com

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